Ethyl Rosinate
Description
Ethyl rosinate (abietic acid ethyl ester, CAS 631-71-0) is an ester derivative of rosin, a natural resin obtained from coniferous trees. Synthesized via esterification of rosin with ethanol, it is widely used in pharmaceuticals, surfactants, and industrial applications. For instance, this compound serves as a precursor in synthesizing antifungal agents like GS91, a bisquaternary ammonium salt effective against wood-decay fungi , and in producing nonionic surfactants with enhanced emulsifying properties . Microwave-assisted synthesis optimizes its production, achieving a 92.5% esterification rate under conditions of 560W power, 35 minutes, and p-toluenesulfonic acid catalysis .
Properties
Molecular Formula |
C22H34O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
ethyl (1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18?,19?,21-,22-/m1/s1 |
InChI Key |
AGUBCDYYAKENKG-SLMMIHQXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCC[C@]2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Canonical SMILES |
CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate typically involves several steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core phenanthrene structure. Subsequent steps involve functional group modifications, such as esterification and alkylation, to introduce the ethyl, isopropyl, and methyl groups at specific positions on the phenanthrene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated hydrocarbons.
Scientific Research Applications
(1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of other complex organic molecules and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (1R,4aR,4bR,10aR)-Ethyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl rosinate is compared to structurally or functionally analogous compounds, including phenothrin (a synthetic pyrethroid), mthis compound, and pentaerythritol rosinate, across binding affinity, pharmacokinetics, and industrial utility.
Binding Affinity and Molecular Interactions
Phenothrin and this compound were evaluated as tankyrase (TNKS) inhibitors for cardiac regeneration. Key findings include:
- Binding Free Energy (ΔG) :
| Compound | ΔG (kJ/mol) | Electrostatic Energy (kJ/mol) | Van der Waals Energy (kJ/mol) |
|---|---|---|---|
| Phenothrin-TNKS1 | -115.18 | -10.62 | -203.05 |
| This compound-TNKS2 | -111.87 | -17.93 | -159.27 |
Phenothrin exhibited stronger binding to TNKS1 due to higher van der Waals contributions, while this compound showed lower electrostatic energy .
- Hydrogen Bonding: Phenothrin formed up to three hydrogen bonds during simulations, whereas this compound maintained only one .
- Structural Stability: Both complexes stabilized after 20 ns in molecular dynamics (MD) simulations, but phenothrin-TNKS1 reached equilibrium faster .
Pharmacokinetic Properties
ADME profiling revealed:
| Property | Phenothrin | This compound |
|---|---|---|
| H-Bond Acceptors | 3 | 2 |
| H-Bond Donors | 0 | 0 |
| TPSA (Ų) | 35.53 | 26.30 |
| LogP | 4.43 | 4.98 |
| Solubility | Poor | Moderate |
Both comply with Lipinski’s Rule of Five, but this compound’s moderate solubility and lower polar surface area (TPSA) suggest better bioavailability .
Industrial and Functional Comparisons
- Mthis compound : Exhibits 90–98% purity and superior adhesion in adhesives and inks. Market projections estimate a 5% CAGR, reaching $700 million by 2033 . Unlike this compound, it lacks significant pharmaceutical applications.
- Pentaerythritol Rosinate (P100) : A modified ester with a high softening point (>100°C), water resistance, and durability, making it ideal for paints and electronic adhesives . This compound, with lower thermal stability, is preferred in surfactants and drug intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
